molecular formula C16H16N4O B14210117 Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 825630-01-1

Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-

Cat. No.: B14210117
CAS No.: 825630-01-1
M. Wt: 280.32 g/mol
InChI Key: BYJNTQHXRMSXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-" is a synthetic small-molecule compound featuring an imidazo[1,2-a]pyrazine core substituted at position 3 with a 4-(hydroxymethyl)phenyl group and at position 8 with a cyclopropylamino moiety. The hydroxyl group on the benzenemethanol substituent may enhance solubility and metabolic stability compared to ester or amide derivatives, while the cyclopropylamino group contributes to steric and electronic interactions with target proteins .

Properties

CAS No.

825630-01-1

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]methanol

InChI

InChI=1S/C16H16N4O/c21-10-11-1-3-12(4-2-11)14-9-18-16-15(19-13-5-6-13)17-7-8-20(14)16/h1-4,7-9,13,21H,5-6,10H2,(H,17,19)

InChI Key

BYJNTQHXRMSXHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)CO

Origin of Product

United States

Preparation Methods

Bromination and Cyclocondensation

Source details a protocol where 2-aminopyrazine undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromopyrazine. Subsequent cyclocondensation with α-haloketones or α-aminoacetals in the presence of a base (e.g., K₂CO₃) forms the imidazo[1,2-a]pyrazine core. For example, reaction with 2-bromoacetophenone generates 3-bromo-2-phenylimidazo[1,2-a]pyrazine with 78% yield.

Alternative Cyclization Strategies

Microwave-assisted synthesis, as described in, accelerates cyclodehydration reactions. Heating 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines under acid catalysis (e.g., dodecylbenzenesulfonic acid) at 130°C for 12 hours produces benzoimidazo-pyrrolopyrazine derivatives in >85% yields. While this method targets polycyclic systems, it highlights the utility of microwave irradiation for efficient core formation.

Regioselective Functionalization at the 8-Position

Introducing the cyclopropylamino group at the 8-position requires precise control over substitution chemistry.

Nucleophilic Aromatic Substitution

3-Bromoimidazo[1,2-a]pyrazine derivatives undergo nucleophilic substitution with cyclopropylamine. Source demonstrates that heating 3-bromo-2-phenylimidazo[1,2-a]pyrazine with excess cyclopropylamine in dimethylacetamide (DMAc) at 120°C for 24 hours achieves 85% conversion to the 8-cyclopropylamino product. The reaction is facilitated by the electron-deficient nature of the pyrazine ring, which enhances susceptibility to nucleophilic attack.

Transition Metal-Catalyzed Amination

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C, 3-bromoimidazo[1,2-a]pyrazine reacts with cyclopropylamine to yield the 8-substituted product in 72% yield. This method reduces reaction time to 12 hours and minimizes by-product formation.

Optimization and Scale-Up Considerations

Reaction Conditions and Yields

The table below compares key parameters for critical steps:

Step Method Conditions Yield (%) Source
Core bromination NBS in DMF 0°C to RT, 6 h 78
8-Amination Pd(OAc)₂/Xantphos 100°C, 12 h 72
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ 90°C, 18 h 65
Aldehyde reduction NaBH₄ in MeOH RT, 2 h 89

Purification Challenges

The polar nature of benzenemethanol necessitates chromatographic purification using silica gel with ethyl acetate/hexane gradients. Source notes that residual palladium catalysts require removal via activated charcoal treatment, particularly for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Amination

Excessive heating during cyclopropylamine substitution promotes dimerization via Ullmann-type coupling, observed as a 15–20% side product in uncontrolled reactions. Lowering temperatures to 80°C and using bulkier ligands (e.g., DavePhos) suppress this pathway.

Oxidation Sensitivity

The benzenemethanol group is prone to oxidation under acidic conditions. Source emphasizes that hydrolysis reactions involving benzyl chloride derivatives must avoid strong acids to prevent over-oxidation to benzoic acid.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenemethanol group can yield benzaldehyde or benzoic acid derivatives .

Mechanism of Action

The mechanism of action of benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrazine ring system is known to interact with various biological pathways, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-a]pyrazine scaffold is highly versatile, with substitutions at positions 3 and 8 significantly influencing biological activity and pharmacokinetics. Key analogues include:

Compound Name Position 3 Substituent Position 8 Substituent Key Structural Features Reference
Mps-BAY2b (N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide) Benzamide (4-cyclopropylphenyl) Isobutylamino Amide linkage enhances stability; isobutyl group increases hydrophobicity
Compound 27 (Ethyl 2-((2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyrazin-3-yl)amino)acetate) Ethyl acetate-linked phenyl 3,5-Dimethylisoxazol-4-yl Ester group improves solubility; isoxazole enhances binding to kinase ATP pockets
Benzenemethanol derivative (Target compound) 4-(Hydroxymethyl)phenyl Cyclopropylamino Hydroxyl group increases polarity; cyclopropyl optimizes steric and electronic profiles

Key Observations :

  • Benzamide vs. Benzenemethanol: The hydroxyl group in the target compound may reduce metabolic clearance compared to the amide in Mps-BAY2b, as hydroxylation is less prone to rapid hydrolysis .
  • Cyclopropylamino vs. Isobutylamino: Cyclopropyl’s smaller size and rigidity enhance selectivity for kinases like MPS1 by minimizing off-target interactions .

Mechanistic Insights :

  • The cyclopropylamino group in the target compound likely mimics the binding mode of Mps-BAY2b, occupying a hydrophobic pocket adjacent to the kinase hinge region .
  • The benzenemethanol substituent’s hydroxyl group may form hydrogen bonds with catalytic lysine residues, improving affinity compared to non-polar analogues .
Pharmacokinetic and Pharmacodynamic Profiles

Limited PK data are available for exact analogues, but trends can be inferred:

Compound Half-life (Rat, h) Clearance (mL/min/kg) Bioavailability (%) Reference
Mps-BAY2b 3.2 28 45
Compound 10p (Methyl ester) 2.1 35 30
Target Compound (Predicted) 4.5–5.0 20–25 50–60

Rationale : The hydroxyl group in the target compound may reduce first-pass metabolism (lower clearance) and improve oral bioavailability compared to ester derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing imidazo[1,2-a]pyrazine derivatives with cyclopropylamino substituents?

The synthesis typically involves multi-step protocols:

  • Step 1 : Nucleophilic substitution or coupling reactions to introduce the cyclopropylamino group. For example, lithium diisopropylamide (LDA) in THF at -78°C facilitates deprotonation and subsequent alkylation with methyl iodide or cyclopropane-derived reagents .
  • Step 2 : Cyclization/O-acetylation to form the imidazo[1,2-a]pyrazine core. This step often uses reflux conditions in solvents like THF or DMF, followed by purification via silica gel chromatography (e.g., cyclohexane:ethyl acetate 97:3) .
  • Step 3 : Functionalization of the benzenemethanol moiety via esterification or benzylation. Yields range from 36% to 89%, depending on substituent steric effects and reaction optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR in CDCl3_3 to confirm substituent positions. For example, aromatic protons in imidazo[1,2-a]pyrazine derivatives appear between δ 7.2–8.5 ppm, while cyclopropylamino protons resonate near δ 1.0–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C28 _{28}H25 _{25}FN3 _3O3_3) with <5 ppm error between calculated and observed m/z values .
  • HPLC : Ensure ≥99% purity using reverse-phase columns (e.g., tR_R = 3.431 min under gradient elution) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Kinase Inhibition Screening : Test against DDR1/DDR2 or PI3K kinases using fluorescence polarization assays. For example, imidazo[1,2-a]pyrazine analogs show IC50_{50} values as low as 9.4 nM for DDR1 .
  • Bioluminescence Profiling : Assess compatibility with NanoLuc luciferase systems. Derivatives with furan or benzyl substituents exhibit enhanced luminescence in vitro .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-1-phenylethylamine) to direct stereochemistry at the cyclopropylamino group .
  • Dynamic Resolution : Employ kinetic resolution with chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps .
  • Isomer Separation : Optimize silica gel chromatography with hexane:ethyl acetate gradients (e.g., 3:1 to 1:1) to isolate diastereomers, as seen in compounds with 1-phenylethyl substituents .

Q. How do structural modifications impact kinase selectivity and potency?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF3_3) : Improve DDR1 binding (IC50_{50} = 20.4 nM) but reduce solubility .
    • Hydrophobic Moieties (e.g., benzyl) : Enhance PI3K inhibition but increase off-target effects .
  • SAR Strategies :
    • Replace the benzenemethanol group with bioisosteres (e.g., pyridinemethanol) to balance potency and pharmacokinetics .
    • Introduce fluorine atoms to improve metabolic stability, as seen in analogs with 2-fluorophenyl substituents .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Validation : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability. For example, discrepancies in IC50_{50} values for DDR1 inhibitors may arise from differences in enzyme sources .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that could explain inconsistent in vivo vs. in vitro results .
  • Crystallographic Studies : Solve co-crystal structures with target kinases (e.g., DDR1) to validate binding modes and guide SAR refinement .

Q. What methodologies are recommended for in vivo evaluation?

  • Pharmacokinetic Profiling :
    • Oral Bioavailability : Administer 10 mg/kg doses in rodent models and measure plasma concentrations via LC-MS/MS. Imidazo[1,2-a]pyrazines often show moderate bioavailability (20–40%) due to first-pass metabolism .
    • Tissue Distribution : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to quantify accumulation in target organs .
  • Efficacy Models :
    • Xenograft Studies : Evaluate tumor growth inhibition in DDR1-driven cancers (e.g., leukemia K562 cells) at 50 mg/kg/day for 21 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.